molecular formula C15H20N2O B5598673 3-[(Dimethylamino)methyl]-2,7,8-trimethylquinolin-4-ol

3-[(Dimethylamino)methyl]-2,7,8-trimethylquinolin-4-ol

Cat. No.: B5598673
M. Wt: 244.33 g/mol
InChI Key: UCKNMNXYNRSWQX-UHFFFAOYSA-N
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Description

3-[(Dimethylamino)methyl]-2,7,8-trimethylquinolin-4-ol is a complex organic compound with a unique structure that includes a quinoline backbone substituted with dimethylamino and methyl groups

Scientific Research Applications

3-[(Dimethylamino)methyl]-2,7,8-trimethylquinolin-4-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential pharmacological activities, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Dimethylamino)methyl]-2,7,8-trimethylquinolin-4-ol typically involves multi-step organic reactions. One common method includes the alkylation of 2,7,8-trimethylquinolin-4-ol with dimethylaminomethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(Dimethylamino)methyl]-2,7,8-trimethylquinolin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the quinoline ring to a dihydroquinoline structure.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, where nucleophiles like halides or alkoxides replace the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-[(Dimethylamino)methyl]-2,7,8-trimethylquinolin-4-ol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application, but common mechanisms include inhibition of enzyme activity or binding to DNA/RNA, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,7,8-Trimethylquinolin-4-ol: Lacks the dimethylamino group, leading to different chemical and biological properties.

    3-[(Dimethylamino)methyl]quinoline: Similar structure but without the additional methyl groups on the quinoline ring.

    4-Hydroxyquinoline: A simpler structure with different reactivity and applications.

Uniqueness

3-[(Dimethylamino)methyl]-2,7,8-trimethylquinolin-4-ol is unique due to the combination of its quinoline backbone with dimethylamino and multiple methyl groups. This unique structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-[(dimethylamino)methyl]-2,7,8-trimethyl-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c1-9-6-7-12-14(10(9)2)16-11(3)13(15(12)18)8-17(4)5/h6-7H,8H2,1-5H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCKNMNXYNRSWQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)C(=C(N2)C)CN(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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